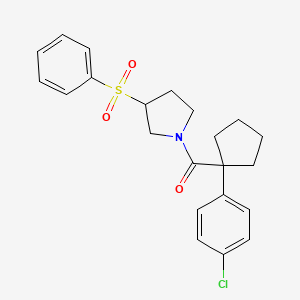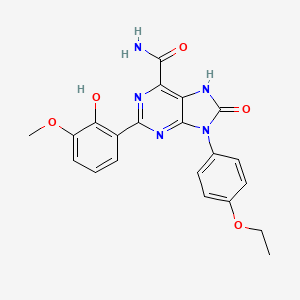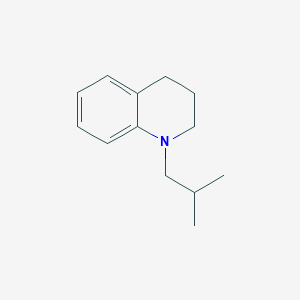
1-Isobutyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline and is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THIQ .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Biological Activities and SAR Studies
1,2,3,4-tetrahydroisoquinolines (THIQs), including its analogs, have demonstrated a variety of biological activities against infectious pathogens and neurodegenerative disorders. Their heterocyclic scaffold has been the focus of developing novel THIQ analogs with potent biological activity. These compounds' structural-activity relationships (SAR) and mechanisms of action are crucial in medicinal chemistry (Faheem et al., 2021).
Catalytic Asymmetric Synthesis
C1-chiral tetrahydroisoquinolines, a category related to 1-Isobutyl-1,2,3,4-tetrahydroquinoline, have been used as chiral scaffolds in asymmetric catalysis due to their wide variety of bioactivities. Novel catalytic stereoselective strategies for synthesizing these compounds, including their applications in the total synthesis of alkaloid natural products, have been explored (Wangsheng Liu et al., 2015).
Potential in Therapeutics
A variety of THIQ derivatives have shown potential in therapeutic applications, particularly in cancer and central nervous system disorders. Their role in anticancer antibiotics and as endogenous Parkinsonism-preventing agents has been highlighted. The therapeutic areas covered include cancer, malaria, CNS, cardiovascular, metabolic disorders, and more (I. Singh & P. Shah, 2017).
Binding Affinities at Dopamine Receptors
Isoquinoline alkaloids, similar to this compound, isolated from Corydalis yanhusuo have been studied for their binding affinities at dopamine D1 receptors. These studies are significant in understanding the interaction between these compounds and neurotransmitter systems (Zhongjun Ma et al., 2008).
Multicomponent Reactions for Functionalization
Recent advancements have focused on the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines through various multicomponent reactions. These reactions are crucial for synthesizing alkaloids with diverse biological activities (P. Kaur & Rakesh Kumar, 2020).
Mechanism of Action
Target of Action
1-Isobutyl-1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . It’s known to act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
The mode of action of this compound involves reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
Biochemical Pathways
The biochemical pathways of this compound involve multicomponent reactions (MCRs) which are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product .
Pharmacokinetics
The compound’s molecular weight is 1893 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Action Environment
The action environment of this compound involves various new and environmentally friendly methods for the synthesis of THIQ derivatives . The use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance .
Safety and Hazards
While specific safety and hazards information for 1-Isobutyl-1,2,3,4-tetrahydroquinoline was not found, general safety measures for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Future Directions
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of new synthetic strategies for constructing the core scaffold .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-1,2,3,4-tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
It is known that tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds
Molecular Mechanism
It is known that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities
properties
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(2)10-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICPQOXYRILTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


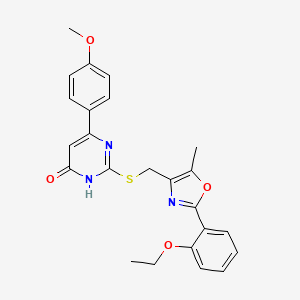
![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)
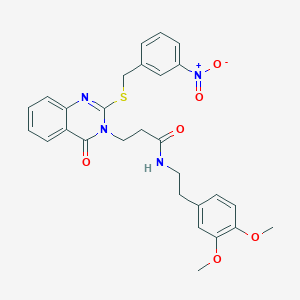
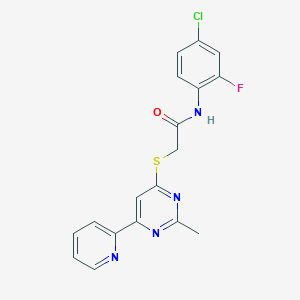
![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)
![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)
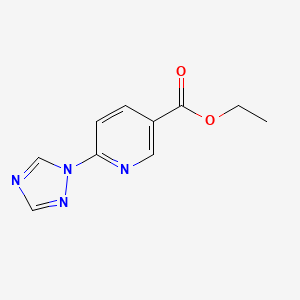
![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)
![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)
